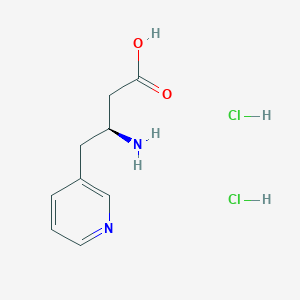

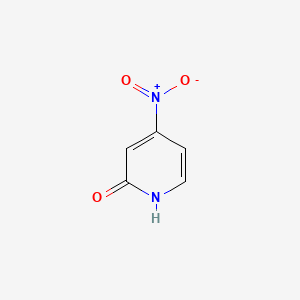

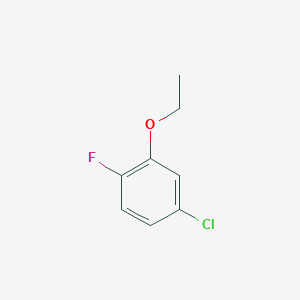

![molecular formula C12H8N2O4 B1586665 [3,3'-Bipyridine]-2,2'-dicarboxylic acid CAS No. 3723-32-8](/img/structure/B1586665.png)

[3,3'-Bipyridine]-2,2'-dicarboxylic acid

Übersicht

Beschreibung

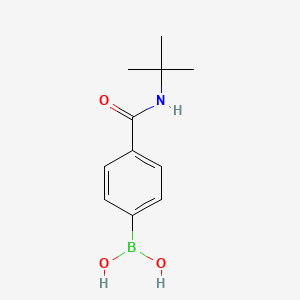

- [3,3’-Bipyridine]-2,2’-dicarboxylic acid is a heterocyclic compound with the chemical formula C<sub>12</sub>H<sub>8</sub>N<sub>2</sub>O<sub>4</sub>.

- It consists of two pyridine rings connected by a dicarboxylic acid linker.

- The compound is often used in coordination chemistry and ligand design due to its versatile properties.

Synthesis Analysis

- The straightforward synthesis of [3,3’-Bipyridine]-2,2’-dicarboxylic acid typically involves commercially or readily available starting compounds.

- Direct N-alkylation of 2,2’-bipyridine or 2,2’-bipyrimidine with 1,3-propanesultone is commonly employed.

- The resulting derivatives can be systematically evolved by varying the parent scaffold, type of N-alkylation, and other factors.

Molecular Structure Analysis

- The compound consists of two pyridine rings connected by a central dicarboxylic acid group.

- The nitrogen atoms in the pyridine rings play a crucial role in its reactivity.

Chemical Reactions Analysis

- [3,3’-Bipyridine]-2,2’-dicarboxylic acid can participate in various reactions, including acid-base reactions and metal complexation.

- Its ability to form coordination complexes makes it useful in catalysis and materials science.

Physical And Chemical Properties Analysis

- Physical properties include color, solubility, and melting point.

- Chemical properties involve its reactivity with acids, bases, and metal ions.

Wissenschaftliche Forschungsanwendungen

Metal-Organic Frameworks (MOFs) for Gas Capture

[3,3'-Bipyridine]-2,2'-dicarboxylic acid has been utilized in the synthesis of metal-organic frameworks (MOFs), particularly for gas capture applications. For instance, a study by Nickerl et al. (2014) utilized 2,2′-Bipyridine-5,5′-dicarboxylic acid for creating a zirconium-based MOF, showing effective performance in toxic hydrogen sulfide capture, especially with copper-loaded samples (Nickerl et al., 2014).

Catalysis and Ligand Synthesis

The compound serves as a precursor for various catalysis and ligand synthesis applications. Assalit et al. (2009) explored its use in synthesizing carbohydrate-substituted bipyridines, testing their use as chiral ligands in Cu(II)-catalyzed asymmetric electrophilic fluorination, although only modest enantioselectivity was observed (Assalit et al., 2009).

Photovoltaic Applications

The compound has notable applications in photovoltaics. For example, Constable et al. (2009) described the synthesis of Copper(I) complexes using 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents derived from [3,3'-Bipyridine]-2,2'-dicarboxylic acid for use in dye-sensitized solar cells (Constable et al., 2009).

Biological Activities and DNA/Protein Interaction

Kamatchi et al. (2017) investigated the influence of carboxylic acid functionalities in 2,2'-bipyridine on biological activities like DNA/protein binding, antioxidant activity, and cytotoxicity. Incorporation of carboxylic acid groups showed differences in DNA/protein binding affinity and efficiency in antioxidant activity and cytotoxicity (Kamatchi et al., 2017).

Photoreduction of Water

Launikonis et al. (1986) explored the use of [3,3'-Bipyridine]-2,2'-dicarboxylic acid in complexes as sensitizers for the photoreduction of water, showing promising results in sacrificial cycles with these complexes (Launikonis et al., 1986).

Corrosion Inhibition

Liu et al. (2015) studied the corrosion inhibition characteristics of 2,2′-bipyridine derivatives, including 2,2′-bipyridine-3,3′-dicarboxylic acid, on carbon steel in sulfuric acid solutions, proposing a mixed-inhibition mechanism for their effects (Liu et al., 2015).

Safety And Hazards

- [3,3’-Bipyridine]-2,2’-dicarboxylic acid is toxic if swallowed or in contact with skin.

- Proper protective equipment and handling precautions are essential.

Zukünftige Richtungen

- Further research could explore its applications in catalysis, materials science, and drug design.

- Investigating its coordination chemistry with different metal ions may reveal novel properties.

Remember to consult relevant papers for more detailed information. If you have any specific questions, feel free to ask! 😊

Eigenschaften

IUPAC Name |

3-(2-carboxypyridin-3-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMIVNLUGUZNDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362858 | |

| Record name | [3,3'-Bipyridine]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bipyridine]-2,2'-dicarboxylic acid | |

CAS RN |

3723-32-8 | |

| Record name | [3,3'-Bipyridine]-2,2'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.